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Compound of Interest

5-methoxy-1,3-dimethyl-1H-
Compound Name:
pyrazole-4-carbonitrile

CAS No.: 1343203-74-6

Cat. No.: B1529725

Get Quote

Executive Summary

Methoxy-dimethyl-pyrazole-carbonitrile (specifically isomers such as 5-methoxy-1,3-dimethyl-
1H-pyrazole-4-carbonitrile, CAS: 1343203-74-6) represents a "privileged scaffold” in
medicinal chemistry. While often utilized as a high-value intermediate for fused heterocycles
(e.g., pyrazolo[1,5-a]pyrimidines), the core structure itself possesses intrinsic pharmacophoric
properties suitable for modulating enzymes and receptors involved in inflammation, oncology,
and metabolic regulation.

This guide analyzes the potential biological activity of this scaffold, extrapolating from
Structure-Activity Relationship (SAR) data of the broader pyrazole-carbonitrile class. It provides
a roadmap for researchers to validate its efficacy as a lead compound for Kinase Inhibition,
Xanthine Oxidase (XO) modulation, and Adenosine Receptor antagonism.
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Part 1: Structural Analysis & Pharmacophore

Mapping
Chemical Identity

The molecule consists of a penta-atomic aromatic pyrazole ring substituted with:

« Nitrile Group (-CN): A robust hydrogen bond acceptor and a potential "warhead" for
reversible covalent interactions with cysteine residues in enzyme active sites.

o Methoxy Group (-OCH3): Provides lipophilicity and acts as a weak H-bond acceptor;
frequently serves as a bioisostere for carbonyls or to fill hydrophobic pockets.

» Dimethyl Substitution: Sterically constrains the molecule, locking it into a bioactive
conformation and preventing promiscuous binding.

The "Privileged" Nature of the Scaffold

The pyrazole-carbonitrile core is a proven bioisostere for the thiazole-carbonitrile moiety found
in Febuxostat (XO inhibitor) and the aminopyrazole core in Celecoxib (COX-2 inhibitor).

SAR Visualization: Functional Potential

The following diagram illustrates the functional zones of the molecule and their theoretical
biological targets.
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Caption: SAR map detailing the interaction of functional groups with hypothetical biological
targets.

Part 2: Mechanisms of Action & Target Landscape
Primary Target: Kinase Inhibition (Oncology)

The pyrazole ring is a classic ATP-mimetic. In the context of methoxy-dimethyl-pyrazole-
carbonitrile:

e Mechanism: The pyrazole nitrogens (N1/N2) form hydrogen bonds with the "hinge region" of
the kinase domain (e.g., CDK2, VEGFR, or JAK family).

» Role of Nitrile: The -CN group often extends into the solvent-accessible region or interacts
with the "gatekeeper"” residue, improving selectivity over the proteome.

e Therapeutic Potential: Inhibition of cell proliferation in solid tumors (Colorectal, Lung).

Secondary Target: Xanthine Oxidase
(Gout/Hyperuricemia)

e Mechanism: The scaffold mimics the purine ring of xanthine. The nitrile group interacts with
the molybdenum cofactor or adjacent residues in the XO active site, preventing the oxidation
of hypoxanthine to uric acid.

» Validation: Analogous to Febuxostat, this scaffold offers a non-purine alternative, potentially
reducing hypersensitivity reactions associated with Allopurinol.

Tertiary Target: Fungal Succinate Dehydrogenase (SDH)

¢ Mechanism: N-methoxy-pyrazole-carboxamides are known SDH inhibitors (fungicides). The
carbonitrile variant acts as a precursor or a tighter-binding analog that disrupts the electron
transport chain in fungal pathogens like Sclerotinia sclerotiorum.
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Part 3: Experimental Protocols (Validation
Workflows)

To validate the biological activity of a specific methoxy-dimethyl-pyrazole-carbonitrile isomer,
the following protocols should be employed.

Protocol A: In Vitro Kinase Screening (ADP-Glo™ Assay)

Objective: Determine IC50 against a panel of oncogenic kinases (e.g., CDK2/CyclinE, EGFR).

Materials:

Test Compound: 10 mM stock in DMSO.

Enzyme: Recombinant Human Kinase (0.2 ng/pL).

Substrate: Poly(Glu, Tyr) 4:1.

ADP-Glo™ Reagent (Promega).
Procedure:

e Preparation: Dilute compound in 1x Kinase Reaction Buffer to 3x desired concentration
(serial dilution 1 nM — 10 puM).

e Reaction: In a 384-well white plate, add:

o

2 UL Kinase solution.

[¢]

2 uL Compound solution.

Incubate 10 min at RT.

o

o

2 uL ATP/Substrate mix.
e Incubation: Incubate at RT for 60 min.

o Detection: Add 6 uL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
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e Measurement: Add 12 pL Kinase Detection Reagent (converts ADP to ATP - Luciferase).
Measure Luminescence (RLU).

e Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate
IC50.

Protocol B: Cell Viability Assay (MTT)

Objective: Assess cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7).

Procedure:

Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

Treatment: Treat with compound (0.1 — 100 uM) for 48h. Include DMSO control (<0.5%).

Labeling: Add 10 pL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

Solubilization: Aspirate media. Add 100 pL DMSO to dissolve formazan crystals.

Quantification: Measure Absorbance at 570 nm.

Calculation: % Viability = (OD_sample / OD_control) x 100.

Part 4: Synthesis & Optimization Strategy

For researchers needing to synthesize or optimize this scaffold, the One-Pot Multicomponent
Reaction is the industry standard for high yield and purity.

Synthetic Pathway (Graphviz)
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Caption: General synthetic workflow for accessing pyrazole-carbonitrile derivatives.

Optimization Tips

o Regioselectivity: The use of methylhydrazine often yields a mixture of 1,3-dimethyl and 1,5-
dimethyl isomers. Regiocontrol can be achieved by controlling solvent polarity (Ethanol vs.
Acetic Acid).

« Nitrile Hydrolysis: Avoid strong acidic conditions during workup, as the nitrile can hydrolyze
to the amide (carboxamide), altering biological activity from kinase inhibitor to potential
fungicide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/publication/323828989_Synthesis_of_pyrazole_4-carbonitrile_derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC11488685/
http://www.globalresearchonline.net/journalcontents/v42-1/24.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10140733/
https://doi.org/10.1002/jhet.4721
https://www.benchchem.com/product/b1529725?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC11488685/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11488685/
https://www.benchchem.com/product/b1529725/docs#technical-guide-biological-potential-pharmacodynamics-of-methoxy-dimethyl-pyrazole-carbonitrile
https://www.benchchem.com/product/b1529725/docs#technical-guide-biological-potential-pharmacodynamics-of-methoxy-dimethyl-pyrazole-carbonitrile
https://www.benchchem.com/product/b1529725/docs#technical-guide-biological-potential-pharmacodynamics-of-methoxy-dimethyl-pyrazole-carbonitrile
https://www.benchchem.com/product/b1529725/docs#technical-guide-biological-potential-pharmacodynamics-of-methoxy-dimethyl-pyrazole-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529725?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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